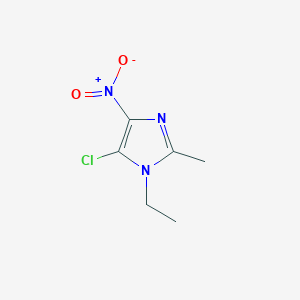
2-エチルチアゾール
概要
説明
2-Ethylthiazole (2-ET) is a heterocyclic aromatic compound, which is commonly used in the synthesis of various organic compounds and is also used in a variety of scientific research applications. 2-ET has a wide range of applications in analytical and synthetic chemistry, as well as in biochemistry and pharmacology. This article will discuss the synthesis of 2-ET, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
水素結合研究
2-エチルチアゾールは、そのユニークな水素結合特性について研究されています。 マイクロ波分光法を用いた研究では、2-エチルチアゾールの単離された水和物の分子構造に関する知見が明らかになりました . これらの研究は、分子挙動を支配する基本的な相互作用を理解するために非常に重要であり、創薬や材料科学などの分野に影響を与えます。
生物活性
2-エチルチアゾールを含むチアゾール類は、多様な生物活性を有することが知られています。 これらは、抗酸化剤、鎮痛剤、抗炎症剤などの潜在的な薬効について研究されています . これにより、2-エチルチアゾールは、副作用の少ない新しい医薬品開発のための貴重な化合物となります。
抗腫瘍および細胞毒性用途
2-エチルチアゾールのいくつかの誘導体は、強力な抗腫瘍および細胞毒性活性を示しています。 これらの化合物は合成され、さまざまなヒト腫瘍細胞株に対して試験され、がん治療における大きな可能性を示しています .
抗菌および抗真菌用途
2-エチルチアゾール構造の一部であるチアゾール環は、抗菌および抗真菌特性を持つ多くの生物活性化合物に見られます。 これには、スルファチアゾールやアバファンギンなどの薬剤が含まれており、2-エチルチアゾールが新しい抗菌剤の開発に役立つ可能性を示しています .
神経保護効果
チアゾール誘導体は、神経保護効果について研究されています。 これには、神経変性疾患の治療に役立つ可能性のある化合物の合成が含まれており、2-エチルチアゾールは神経学研究において重要な化合物となります .
抗ウイルス研究
チアゾール化合物の研究には、抗ウイルス活性の探索も含まれています。 2-エチルチアゾールの構造は、HIVやその他のウイルス感染症との闘いに重要な役割を果たす可能性のある新しい抗レトロウイルス薬の開発のための候補となります .
化学反応促進剤
2-エチルチアゾールは、その構造により、化学反応促進剤の母材として使用できます。 この用途は、染料や殺生物剤の製造など、さまざまな化学プロセスにおいて不可欠です .
分析化学
分析化学では、2-エチルチアゾールはそのユニークな化学的性質により、溶媒や試薬として使用できます。 水素結合に関与する能力は、他の化合物の同定および分析のための分光法研究に役立ちます .
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用機序
Target of Action
2-Ethylthiazole is a chemical compound with the molecular formula C5H7NS The primary targets of 2-Ethylthiazole are not explicitly mentioned in the available literature
Mode of Action
It’s known that thiazoles, the class of compounds to which 2-ethylthiazole belongs, often interact with their targets via hydrogen bonding . More research is required to understand the specific interactions of 2-Ethylthiazole with its targets and the resulting changes.
Biochemical Pathways
Thiazoles are important building blocks of biomolecules and have multiple binding sites for intermolecular interactions
Result of Action
Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . More research is needed to describe the specific effects of 2-Ethylthiazole’s action.
Action Environment
Safety data sheets suggest that it should be stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces . More research is needed to discuss how environmental factors influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Thiazole, the parent compound of 2-Ethylthiazole, is known to be an important scaffold in a large number of synthetic compounds with diverse pharmacological activities . It is plausible that 2-Ethylthiazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Thiazole derivatives have been shown to possess antibacterial, antifungal, antiprotozoal, and antitumor activities . Therefore, it is possible that 2-Ethylthiazole may have similar effects on various types of cells and cellular processes.
特性
IUPAC Name |
2-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZDWVZMOMDGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166128 | |
| Record name | 2-Ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15679-09-1 | |
| Record name | 2-Ethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC56019MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125.5 - 126 °C | |
| Record name | 2-Ethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 2-ethylthiazole?
A1: 2-Ethylthiazole has a molecular formula of C5H7NS and a molecular weight of 113.19 g/mol. While the provided research doesn't explicitly state the spectroscopic data for 2-ethylthiazole, it does mention that the identified conformer of the isolated molecule has C1 symmetry []. This suggests that the molecule lacks any internal planes or axes of symmetry. Further spectroscopic data, such as NMR and IR, would be needed to fully characterize the molecule.
Q2: How does the structure of 2-ethylthiazole influence its interaction with water molecules?
A2: Research using broadband microwave spectroscopy revealed that 2-ethylthiazole forms hydrates with one or two water molecules []. The primary interaction occurs through a non-linear hydrogen bond between an oxygen-hydrogen group of water and the nitrogen atom of the 2-ethylthiazole ring. Interestingly, the oxygen atom of the water molecule also interacts weakly with the ethyl group of 2-ethylthiazole. This interaction is influenced by the angle of the ethyl group relative to the thiazole ring, which was determined to be -98.6(10)° in the isolated 2-ethylthiazole molecule [].
Q3: Can 2-ethylthiazole be chemically modified, and what are the potential implications of these modifications?
A3: Yes, 2-ethylthiazole can be chemically modified. One example is the synthesis of 2,4,5-trimethyl-2-ethylthiazole from 2-butanone, ammonium chloride, calcium oxide, and elemental sulfur with a 70% yield []. While the study focused on the synthetic procedure, it highlights the possibility of altering the 2-ethylthiazole structure. These modifications can potentially impact its physicochemical properties, reactivity, and even biological activity. Further research is needed to explore the structure-activity relationships and potential applications of these modified thiazole derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)




